2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfonylethylsulfanyl group, and a naphthyridine core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves multiple steps, including the formation of the naphthyridine core and the introduction of the chlorophenyl and sulfonylethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar chlorophenyl group.
4-Chlorophenyl-2-hydroxyethyl sulfide: Shares the chlorophenyl and sulfonylethylsulfanyl groups.
Uniqueness
2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile stands out due to its unique naphthyridine core and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S3/c1-26-8-6-20-19(13-26)21(15-7-9-29-14-15)18(12-24)22(25-20)30-10-11-31(27,28)17-4-2-16(23)3-5-17/h2-5,7,9,14H,6,8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZFZCYJJZHQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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